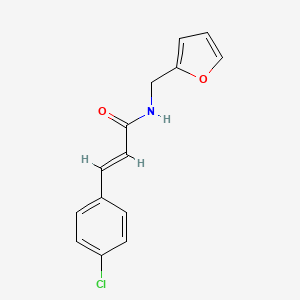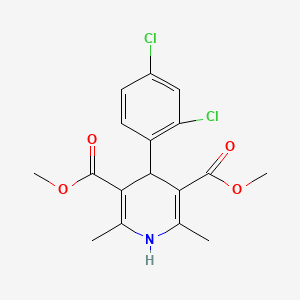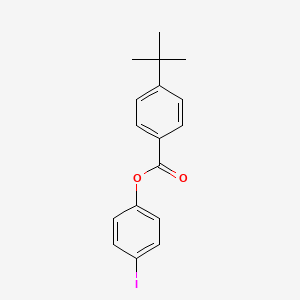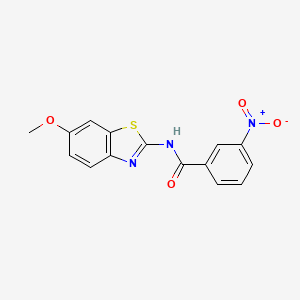![molecular formula C18H14BrN3O3S B11700733 N-[(4-bromophenyl)carbamothioyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B11700733.png)
N-[(4-bromophenyl)carbamothioyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-BROMOPHENYL)-3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]THIOUREA is a complex organic compound that features a bromophenyl group, a phthalimide moiety, and a thiourea linkage. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BROMOPHENYL)-3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]THIOUREA typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the phthalimide moiety: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine.
Introduction of the bromophenyl group: This step might involve a halogenation reaction where a phenyl group is brominated using bromine or N-bromosuccinimide (NBS).
Coupling reactions: The bromophenyl and phthalimide intermediates can be coupled using a suitable linker, such as a thiourea group, under controlled conditions.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
化学反应分析
Types of Reactions
1-(4-BROMOPHENYL)-3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The carbonyl groups in the phthalimide moiety can be reduced to form amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, or other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea group might yield sulfonyl derivatives, while substitution of the bromine atom could introduce various functional groups.
科学研究应用
Chemistry
Catalysis: Compounds with thiourea linkages are often used as catalysts in organic synthesis.
Materials Science: The unique structure of this compound might make it useful in the development of new materials with specific properties.
Biology and Medicine
Drug Development: The compound could be investigated for potential therapeutic effects, such as anticancer or antimicrobial activities.
Biological Probes: It might be used as a probe to study biological processes due to its ability to interact with specific biomolecules.
Industry
Polymer Science: The compound could be used in the synthesis of polymers with unique properties.
作用机制
The mechanism of action of 1-(4-BROMOPHENYL)-3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]THIOUREA would depend on its specific application. For example:
Biological Activity: It might interact with specific enzymes or receptors, inhibiting their function and leading to therapeutic effects.
Catalytic Activity: The thiourea group could activate substrates by forming hydrogen bonds, facilitating chemical reactions.
相似化合物的比较
Similar Compounds
1-(4-Chlorophenyl)-3-[3-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoyl]thiourea: Similar structure with a chlorine atom instead of bromine.
1-(4-Methylphenyl)-3-[3-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoyl]thiourea: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 1-(4-BROMOPHENYL)-3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]THIOUREA might confer unique properties, such as increased reactivity or specific biological activity, compared to its analogs.
属性
分子式 |
C18H14BrN3O3S |
|---|---|
分子量 |
432.3 g/mol |
IUPAC 名称 |
N-[(4-bromophenyl)carbamothioyl]-3-(1,3-dioxoisoindol-2-yl)propanamide |
InChI |
InChI=1S/C18H14BrN3O3S/c19-11-5-7-12(8-6-11)20-18(26)21-15(23)9-10-22-16(24)13-3-1-2-4-14(13)17(22)25/h1-8H,9-10H2,(H2,20,21,23,26) |
InChI 键 |
YHHDBZSGPGAHKH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC(=S)NC3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-phenyl-N-(2,2,2-trichloro-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)acetamide](/img/structure/B11700679.png)
![(4Z)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11700682.png)


![4-Iodo-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide](/img/structure/B11700698.png)



![Methyl 2-{[(2,2,2-trichloro-1-{[(3-chlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate](/img/structure/B11700731.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methylbutanehydrazide](/img/structure/B11700735.png)
![1-Ethyltricyclo[2.2.1.0~2,6~]heptan-3-amine](/img/structure/B11700738.png)
![N-[(5-bromo-2-{[(4-methylphenyl)sulfonyl]amino}phenyl)(phenyl)methyl]-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B11700745.png)
